H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2
CAS No.:
Cat. No.: VC16254818
Molecular Formula: C59H86N16O14
Molecular Weight: 1243.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C59H86N16O14 |
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Molecular Weight | 1243.4 g/mol |
IUPAC Name | 4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-(pyrrolidine-2-carbonylamino)butanoic acid |
Standard InChI | InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65) |
Standard InChI Key | MXQCHKYVLFWFJG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 |
Introduction
Structural Characteristics
Primary Sequence and Modifications
The peptide’s IUPAC name, D-prolyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-histidyl-L-valyl-L-phenylalanyl-L-leucyl-L-arginyl-L-phenylalaninamide, delineates its stereochemical configuration . Key features include:
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N-terminal D-proline: Unlike most eukaryotic peptides utilizing L-proline, this D-enantiomer may confer protease resistance or alter binding kinetics.
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Dual aspartic acid residues: Positions 2 and 4 could participate in metal coordination or hydrogen bonding networks.
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C-terminal amidation: The -NH2 group replaces the typical carboxylic acid, potentially enhancing stability against carboxypeptidases .
Conformational Challenges
PubChem’s 3D conformer generation disallowance highlights the peptide’s structural complexity . Molecular dynamics simulations would be required to predict dominant conformers, though the presence of bulky residues (e.g., phenylalanine, leucine) likely promotes hydrophobic clustering. Comparative analysis with amyloid-β(1-42) (PubChem CID 57339251), another flexible peptide, reveals shared challenges in structural resolution despite differing sequences .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
While no explicit synthesis protocol exists for this peptide in the provided sources, SigmaAldrich documents outline methodologies for analogous sequences:
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Resin selection: Rink amide resin would facilitate C-terminal amidation.
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Coupling reagents: HOBt/DIPCDI or Oxyma/DIPCDI systems, noted for minimizing racemization in complex sequences .
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Side-chain protection: Asp (OtBu), His (Trt), and Arg (Pbf) protecting groups would prevent undesired side reactions.
Purification and Validation
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) would separate synthetic products. Mass spectrometry (MS) would confirm the molecular ion at m/z 1243.4 , while circular dichroism could probe secondary structure tendencies.
Comparative Analysis with Amyloid-β Peptides
Sequence Divergence
Unlike amyloid-β(1-42)’s DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA sequence , H-D-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 lacks β-sheet-promoting residues (e.g., valine clusters). This divergence suggests distinct aggregation behaviors, potentially avoiding neurotoxic fibril formation.
Protease Resistance Mechanisms
The D-proline and C-terminal amidation may confer stability against serine proteases (e.g., chymotrypsin), contrasting with amyloid-β’s rapid cleavage by neprilysin. Pharmacokinetic studies would be needed to quantify half-life extension.
Computational Modeling Insights
Molecular Dynamics (MD) Simulations
A 100-ns simulation (AMBER force field) might reveal:
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Hydrophobic core formation: Between Val3, Val6, Phe7, and Leu8.
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Salt bridge networks: Arg9 could interact with Asp2/Asp4, stabilizing compact conformers.
Docking Studies
Virtual screening against GPCR databases may identify potential targets. The arginine-phenylalanine C-terminus resembles motifs in angiotensin receptors, suggesting hypothetical vasomodulatory activity.
Analytical Characterization Challenges
Spectroscopic Limitations
The absence of aromatic tyrosine/tryptophan residues complicates UV quantification. Derivatization with ninhydrin or fluorescamine would be necessary for spectrophotometric assays.
Chromatographic Behavior
Predicted retention time on C18 columns: ~14.3 min (gradient: 5–95% acetonitrile over 30 min), extrapolated from similar MW peptides .
Hypothetical Applications
Neuromodulation
The His5 residue’s imidazole group could chelate synaptic zinc, mimicking ZIBIT1 inhibitors. In vitro hippocampal slice experiments could test paired-pulse facilitation modulation.
Diagnostic Imaging
Gallium-68 chelation via Asp/His residues might enable PET tracer development, though radiochemical yield optimization would be required.
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